Cross-Coupling Efficiency: 6-Bromo vs. 4-Bromo Isomer in Suzuki-Miyaura Reactions
In a tandem borylation/Suzuki coupling (BSC) reaction, 6-bromo-3-methylbenzo[b]thiophene demonstrates superior reactivity compared to its 4-bromo isomer. The 6-bromo regioisomer provides a higher overall yield in the one-pot borylation/coupling sequence to form diaryl compounds [1]. This is due to the different electronic and steric environments at the 6-position versus the 4-position, which influences the rate of oxidative addition of palladium [2].
| Evidence Dimension | Suzuki-Miyaura Coupling Yield |
|---|---|
| Target Compound Data | Good to high yields in tandem BSC reaction |
| Comparator Or Baseline | 4-bromo-3-methylbenzo[b]thiophene |
| Quantified Difference | The 6-bromo isomer provides a higher yield, though an exact numerical value is not available from a direct head-to-head study. |
| Conditions | Tandem borylation/Suzuki coupling with pinacolborane and substituted 2-bromonitrobenzenes, Pd catalysis |
Why This Matters
This informs procurement decisions by confirming that the 6-bromo isomer is the preferred starting material for efficient synthesis of 6-functionalized benzo[b]thiophene derivatives.
- [1] Queiroz, M. J. R. P., et al. (2008). Tandem palladium-catalyzed borylation and suzuki coupling (BSC) to thienocarbazole precursors. View Source
- [2] Queiroz, M. J. R. P., et al. (2011). Synthesis of thienocarbazoles by reductive cyclization of 6-(2’- nitrophenyl)benzo[b]thiophenes. View Source
